molecular formula C12H15N3O5S B1211428 Albendazole-beta-hydroxysulphone CAS No. 80983-30-8

Albendazole-beta-hydroxysulphone

Cat. No. B1211428
CAS RN: 80983-30-8
M. Wt: 313.33 g/mol
InChI Key: HXRHOFREEVMBGY-UHFFFAOYSA-N
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Description

Albendazole-beta-hydroxysulphone is an organic sulfide.

Scientific Research Applications

1. Enhanced Solubility and Efficacy through Liposomal Formulation

  • Albendazole, a hydrophobic drug used in treating hydatid cysts, shows improved efficacy when encapsulated in nanosize liposomes. This formulation enhances drug release and bioavailability, making it more effective in medical applications (Panwar et al., 2010).

2. Improved Bioavailability with Cyclodextrin

  • Cyclodextrins like 2-hydroxypropyl-beta-cyclodextrin (HP-betaCD) can significantly increase the bioavailability of albendazole. This enhances its effectiveness against parasitic larvae, demonstrating the potential for better therapeutic outcomes (Casulli et al., 2006).

3. Inclusion Complexes for Improved Drug Delivery

  • Studies have shown that creating inclusion complexes of albendazole with cyclodextrins significantly improves its physicochemical properties. This leads to better solubility, dissolution rate, and potentially enhanced therapeutic efficacy, especially in antiparasitic treatments (García et al., 2014).

4. Nanoparticle Encapsulation for Antitumor Activity

  • Albendazole encapsulated in polyurethane structures exhibits enhanced antitumor activity. This novel delivery system increases its efficacy against cancer cells, particularly in breast cancer lines, by improving solubility and bioavailability (Racoviceanu et al., 2020).

properties

CAS RN

80983-30-8

Product Name

Albendazole-beta-hydroxysulphone

Molecular Formula

C12H15N3O5S

Molecular Weight

313.33 g/mol

IUPAC Name

methyl N-[6-(2-hydroxypropylsulfonyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O5S/c1-7(16)6-21(18,19)8-3-4-9-10(5-8)14-11(13-9)15-12(17)20-2/h3-5,7,16H,6H2,1-2H3,(H2,13,14,15,17)

InChI Key

HXRHOFREEVMBGY-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC)O

Canonical SMILES

CC(CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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